Prmt5-IN-20

Epigenetics Virology Immunology

Standard PRMT5 inhibitors lack isomer specificity, leading to irreproducible engagement in EBV-lymphoma models. Prmt5-IN-20 (BLL5 Maleate) is the 3-pyridylmethyl positional isomer validated to selectively kill EBV-transformed B cells while sparing normal lymphocytes. - **Key Data:** Blocks lymphocyte immortalization (Blood 2015); synergistic with HDAC inhibitors (WO2011079236) - **Form:** Maleate salt, CAS 880813-30-9 - **Purity:** ≥98% by HPLC, 1H-NMR verified - **Supply:** Research quantities available for SAR studies & ChIP-seq

Molecular Formula C21H21N3
Molecular Weight 315.4 g/mol
Cat. No. B15583707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-20
Molecular FormulaC21H21N3
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3
InChIKeyGAVUWQFIRGBDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-20 Compound Overview


Prmt5-IN-20 (also referenced as BLL5 Maleate) is a selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins. The compound is characterized as a first-in-class agent that blocks Epstein-Barr virus (EBV)-driven B-cell transformation and survival without affecting normal B-cell viability, establishing a functional selectivity profile distinct from pan-PRMT5 inhibitors . Its molecular structure (C21H21N3, MW 315.41 g/mol) and high purity specification (>99%) provide a well-defined chemical entity for reproducible experimental use .

Prmt5-IN-20 Substitution Risks


Broad-spectrum PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178) uniformly suppress PRMT5 enzymatic activity across all cellular contexts, leading to on-target toxicity in normal proliferating tissues due to the essential role of PRMT5 in normal cell physiology . In contrast, Prmt5-IN-20 demonstrates a functional selectivity for EBV-transformed B cells, sparing normal B lymphocytes—a differentiation that cannot be achieved through simple potency adjustments or cofactor-competitive mechanisms employed by other in-class compounds . This functional divergence arises from distinct molecular interactions with the PRMT5 complex that remain under-characterized in peer-reviewed literature but are consistently documented across independent vendor technical validations [1]. Consequently, substituting Prmt5-IN-20 with a generic PRMT5 inhibitor would eliminate the EBV-specific selectivity that defines this compound's unique utility, particularly in virology-immunology and B-cell malignancy research contexts.

Prmt5-IN-20 Comparative Evidence


3-Pyridyl vs. 2-Pyridyl Binding Mode

Prmt5-IN-20 demonstrates functional selectivity for Epstein-Barr virus (EBV)-transformed B cells while sparing normal B lymphocytes. This phenotype is not observed with pan-PRMT5 inhibitors such as EPZ015666 or GSK3326595, which inhibit PRMT5 activity indiscriminately across both EBV-positive and normal B cells . The compound blocks EBV-driven B-cell transformation and survival without affecting normal B-cell viability, representing a qualitative functional differentiation rather than a simple quantitative potency shift .

Epigenetics Virology Immunology Oncology

PRMT1/CARM1/PRMT7 Selectivity Assessment

Prmt5-IN-20 is supplied with certified purity ≥99.20% as determined by HPLC, exceeding the ≥98% purity typical of many early-stage PRMT5 inhibitor research tools . High purity minimizes off-target effects attributable to impurities, enhancing assay reproducibility. Comparative data: EPZ015666 is often supplied at ≥98% purity; GSK3326595 at ≥98%; Prmt5-IN-20 at 99.20-99.85% [1].

Analytical Chemistry Drug Discovery Quality Control

H4R3/H3R8 Symmetric Dimethylation Inhibition

Prmt5-IN-20 exhibits a defined solubility of ≥25 mg/mL (79.26 mM) in DMSO, enabling preparation of concentrated stock solutions for cellular assays . This solubility is comparable to or exceeds that of certain clinical-stage PRMT5 inhibitors (e.g., JNJ-64619178 solubility ~10 mg/mL in DMSO), facilitating broader dynamic range in dose-response studies .

Assay Development Formulation Pharmacology

EBV-Transformed vs. Normal B-Cell Cytotoxicity

Prmt5-IN-20 has a molecular weight of 315.41 g/mol (free base) and 351.87 g/mol (chloride salt), which falls within the optimal range for favorable oral bioavailability and cell permeability per Lipinski's Rule of Five . In contrast, many PRMT5 inhibitors (e.g., GSK3326595, MW ~450 g/mol; JNJ-64619178, MW ~500 g/mol) have higher molecular weights that may limit passive diffusion and oral absorption . This physicochemical advantage may translate to improved in vivo exposure, although direct PK comparisons are not yet available in the public domain.

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

Prmt5-IN-20 Applications & Procurement


EBV Lymphoma Studies with Normal B-Cell Sparing

Researchers studying the role of PRMT5 in Epstein-Barr virus (EBV)-associated B-cell lymphomas should select Prmt5-IN-20 due to its unique functional selectivity for EBV-transformed B cells while sparing normal B lymphocytes . This property, validated across independent vendor technical datasheets, enables clean dissection of EBV-specific epigenetic dependencies without confounding normal B-cell cytotoxicity, a limitation of pan-PRMT5 inhibitors such as EPZ015666 and GSK3326595 .

PRMT5/HDAC Epigenetic Crosstalk Studies

For academic and pharmaceutical target validation studies requiring high-confidence chemical probe data, Prmt5-IN-20 offers a certified purity of ≥99.20% . This level of purity exceeds the ≥98% typical of many commercial PRMT5 research tools, reducing the risk of off-target pharmacology from impurities and enhancing data reproducibility in stringent assays such as thermal shift, ITC, and cellular thermal shift (CETSA) experiments.

Positional Isomer SAR for PRMT5 Inhibitors

Cell-based assays that demand high inhibitor concentrations to achieve complete target engagement—particularly in resistant cancer cell lines—benefit from the superior DMSO solubility of Prmt5-IN-20 (≥25 mg/mL) . This property allows preparation of 10-50 mM stock solutions, minimizing solvent effects and enabling robust determination of IC50 values across a broad concentration range, a notable advantage over less soluble comparators such as JNJ-64619178 .

MEP50 Complex vs. Free Enzyme Studies

Drug discovery programs seeking a structurally characterized PRMT5 inhibitor scaffold with favorable physicochemical properties should consider Prmt5-IN-20 as a lead-like starting point. Its low molecular weight (315.41 g/mol) aligns with Lipinski's Rule of Five, providing room for property-preserving chemical modifications. This is in contrast to higher molecular weight clinical candidates (e.g., GSK3326595, JNJ-64619178) , which offer less flexibility for further optimization without compromising drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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